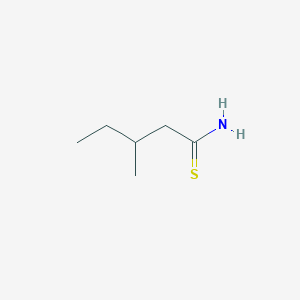

3-Methylpentanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

3-methylpentanethioamide |

InChI |

InChI=1S/C6H13NS/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

MLSRNWLQISGUGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(=S)N |

Origin of Product |

United States |

Mechanistic Investigations of 3 Methylpentanethioamide Reactivity and Thioamide Transformations

Fundamental Reactivity Patterns of the Thioamide Functional Group

The substitution of the carbonyl oxygen in an amide with a sulfur atom introduces significant changes to the molecule's physicochemical properties and reactivity. chemrxiv.orgchemrxiv.org Thioamides, including 3-Methylpentanethioamide, are generally more reactive toward both nucleophiles and electrophiles than their amide counterparts. nih.gov This heightened reactivity stems from factors such as a weaker carbon-sulfur double bond (C=S) compared to a carbon-oxygen double bond (C=O) and the distinct electronic characteristics of sulfur. nih.gov

Key physicochemical differences between amides and thioamides are summarized below.

| Property | Amide (C=O) | Thioamide (C=S) | Reference(s) |

| Bond Length | ~1.23 Å | ~1.71 Å | nih.gov |

| Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |

| Van der Waals Radius | Oxygen: 1.40 Å | Sulfur: 1.85 Å | nih.govnih.gov |

| N-H Acidity (ΔpKa) | Baseline | Approx. -6 (more acidic) | nih.gov |

| H-Bond Acceptance | Strong | Weak | nih.gov |

The thioamide group displays a dual nature in its reaction with nucleophiles. While the greater nN→π*C=S conjugation can make the thioamide bond resistant to hydrolysis, the carbon atom of the thiocarbonyl group remains a key electrophilic site for nucleophilic attack. nih.govresearchgate.net The reactivity is highly dependent on the reaction conditions and whether the thioamide has been "activated". nih.gov In many transformations, the crucial step involves the nucleophilic addition to the C=S bond, which leads to the formation of a tetrahedral intermediate. nih.govnsf.gov This pathway is central to reactions such as transamidation. nih.govresearchgate.net

Thioamides are highly susceptible to reaction with electrophiles, with the soft sulfur atom being the primary site of attack. nih.govresearchgate.net This interaction is a cornerstone of thioamide activation, a strategy used to enhance the electrophilicity of the thiocarbonyl carbon and facilitate subsequent nucleophilic attack. nih.gov

Activation can be achieved through several methods:

N-Activation: Attaching an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, to the nitrogen atom decreases the nN→π*C=S resonance. nsf.govresearchgate.netrsc.org This "ground-state-destabilization" renders the thiocarbonyl carbon significantly more electrophilic. nih.govrsc.orgrsc.org

S-Activation: Thiophilic metal salts, such as those of silver(I) or mercury(II), can coordinate to the sulfur atom. chemrxiv.orgnih.govunimelb.edu.au This coordination makes the C=S bond more polarized and highly susceptible to nucleophilic addition. chemrxiv.org

The sulfur atom is central to the unique reactivity of thioamides. Its larger size and lower electronegativity compared to oxygen result in a longer, more polarizable C=S bond. nih.govnih.gov The small difference in electronegativity between carbon (2.55) and sulfur (2.58 on the Pauling scale) promotes charge transfer from the nitrogen atom to the sulfur, increasing the contribution of the polar resonance form of the thioamide. nih.gov

The sulfur atom's role includes:

A Nucleophilic Center: The lone pairs on the sulfur atom readily attack electrophiles. researchgate.netwikipedia.org

A Site for Activation: It serves as the coordination site for thiophilic metals, which activates the thioamide for further reactions. chemrxiv.orgunimelb.edu.au

Influencing Acidity: It stabilizes the conjugate base formed upon deprotonation of the α-carbon through resonance. researchgate.net

Directing Group: The C=S group can act as a directing group in transition metal-catalyzed functionalizations. researchgate.net

The protons on the carbon atom alpha to the thioamide group (the α-protons) are significantly more acidic than those in simple alkanes and even more acidic than the corresponding α-protons in amides. researchgate.netpressbooks.pub This increased acidity is due to the ability of the thiocarbonyl group to stabilize the resulting carbanion (enolate) through resonance. pressbooks.pubucalgary.calibretexts.org The negative charge of the enolate is delocalized onto the electronegative sulfur atom, which effectively stabilizes the conjugate base. researchgate.netucalgary.ca The resulting thio-enolates are versatile intermediates that can react with electrophiles at either the α-carbon or the sulfur atom, depending on the nature of the electrophile and the reaction conditions. researchgate.net

| Functional Group | Typical pKa of α-Proton |

| Alkane | ~50 |

| Amide | ~30 |

| Ester | ~25 |

| Ketone/Aldehyde | 16-21 |

| Thioamide | More acidic than amides |

Advanced Reaction Mechanisms Involving Thioamide Intermediates

The unique reactivity of the thioamide functional group allows it to participate in a variety of complex transformations. These reactions often proceed through distinct thioamide-based intermediates.

Transamidation is a transformation that exchanges the nitrogen substituent of a thioamide, converting one thioamide into another. nih.gov Modern methods for this reaction often rely on the concept of ground-state destabilization to activate the thioamide. nih.govresearchgate.net

The generally accepted mechanism for the transamidation of an N-activated thioamide proceeds through a nucleophilic acyl addition pathway:

Activation: The thioamide is first activated by attaching an electron-withdrawing group (e.g., Boc) to the nitrogen. This step reduces resonance stabilization and increases the electrophilicity of the thiocarbonyl carbon. nih.govnsf.gov

Nucleophilic Addition: A nucleophilic amine attacks the activated thiocarbonyl carbon. This addition leads to the formation of a transient tetrahedral intermediate. nih.govnsf.govrsc.org

Intermediate Collapse: The tetrahedral intermediate collapses, expelling the original amine moiety as a leaving group to yield the new, more stable thioamide product. nih.govrsc.org

This mechanism leverages the principles of thioamide reactivity, where initial activation at the nitrogen or sulfur atom facilitates a nucleophilic addition at the thiocarbonyl carbon, demonstrating the versatility of this functional group in organic synthesis. nih.govnsf.gov

Transamidation Mechanisms via Nucleophilic Acyl Addition

Role of Ground-State-Destabilization in N-C(S) Transacylation

The direct transamidation of thioamides, a process that converts one thioamide into another, has been a long-standing challenge in organic synthesis. A key strategy to facilitate this transformation is through the ground-state destabilization of the thioamide bond. nih.govnih.gov This concept is central to activating the otherwise stable N-C(S) bond for cleavage.

The stability of the thioamide functional group arises from the resonance between the nitrogen lone pair and the C=S π-system (nN→π*C=S). This resonance imparts a significant double-bond character to the N-C(S) bond, making it difficult to break. To overcome this, a method involving site-selective N-tert-butoxycarbonyl (N-Boc) activation has been developed. nih.gov In this approach, a Boc group is introduced onto the nitrogen atom of the thioamide. This activation serves to decrease the resonance stabilization of the thioamide, effectively destabilizing the ground state. nih.gov

This ground-state destabilization kinetically facilitates the nucleophilic addition of an incoming amine to the thiocarbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate is thermodynamically favored due to the electronic properties of the leaving group, resulting in the formation of the transamidated product. nih.govnih.gov This strategy has proven to be a general and mild method for the direct transamidation of primary and secondary thioamides. nih.gov

Table 1: Key Concepts in Ground-State-Destabilization of Thioamides

| Concept | Description | Implication for this compound |

| Resonance Stabilization | The delocalization of the nitrogen lone pair into the C=S π-system, conferring stability to the N-C(S) bond. | The N-C(S) bond in this compound is expected to be relatively stable and resistant to cleavage under normal conditions. |

| N-Boc Activation | Introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the thioamide. | N-Boc activation of this compound would likely decrease its ground-state stability. |

| Ground-State Destabilization | The reduction of resonance stabilization upon N-Boc activation, making the thioamide more susceptible to nucleophilic attack. | A destabilized N-Boc-3-methylpentanethioamide would be more reactive towards transamidation. |

| Tetrahedral Intermediate | The species formed upon nucleophilic addition of an amine to the activated thiocarbonyl carbon. | The formation of a tetrahedral intermediate would be a key step in the transamidation of this compound. |

Chemo- and Site-Selectivity in Transamidation

A significant advantage of the N-Boc activation strategy for thioamide transamidation is its high degree of chemo- and site-selectivity. The tert-butoxycarbonylation method is site-selective for the nitrogen atom of the thioamide. nih.gov This is crucial as it directs the subsequent reactivity to the desired location.

Furthermore, the process exhibits remarkable chemoselectivity, tolerating a wide range of functional groups. The reaction conditions are mild, typically proceeding at ambient temperature, which allows for the presence of sensitive functionalities such as halides, heterocycles, and other Lewis basic groups on the thioamide substrate. nih.gov This broad scope makes the transamidation of thioamides a versatile tool in organic synthesis, including for late-stage functionalization of complex molecules. nih.gov The high selectivity ensures that the N-C(S) bond is cleaved preferentially over other potentially reactive sites within the molecule.

For this compound, this would mean that if other functional groups were present in the molecule, the N-Boc activated transamidation would be expected to proceed selectively at the thioamide moiety without affecting those other groups.

Direct Aldol (B89426) Reactions of Thioamides

Direct aldol reactions are powerful carbon-carbon bond-forming reactions. While the classical aldol reaction involves enolates derived from ketones or aldehydes, thioamides can also participate in such transformations. Although specific studies on the direct aldol reaction of this compound are not prominent in the literature, the general principles of thioamide reactivity suggest its potential as a nucleophilic partner.

Thioamides can be deprotonated at the α-carbon to form a thioenolate, which can then act as a nucleophile and attack a carbonyl compound. The stereochemical outcome of such reactions, including diastereoselectivity, is a critical aspect. The geometry of the thioenolate and the nature of the electrophile play significant roles in determining the stereochemistry of the aldol adduct.

Desulfurization Processes of Thioamides

Desulfurization of thioamides is a valuable transformation that converts the thioamide functional group into other functionalities, most commonly an amide or an amine. While specific desulfurization protocols for this compound are not detailed, general methods for thioamide desulfurization are well-established.

One common method involves the use of reducing agents like Raney nickel. This process typically involves heating the thioamide in the presence of Raney nickel in a suitable solvent, such as ethanol. The reaction proceeds through the hydrogenolysis of the carbon-sulfur bond, leading to the corresponding amine. Other desulfurization reagents and methods exist, each with its own scope and limitations. The choice of reagent can influence the outcome of the reaction, sometimes leading to amides or other products.

Intramolecular Cyclization Reactions Involving Thioamide Moieties

The thioamide functionality can participate in intramolecular cyclization reactions to form a variety of heterocyclic compounds. The sulfur and nitrogen atoms of the thioamide can act as nucleophiles or electrophiles depending on the reaction conditions and the nature of the other reacting partners within the molecule.

Although no specific intramolecular cyclization reactions of this compound are reported in the searched literature, the general reactivity of thioamides suggests that if this compound were appropriately functionalized with other reactive groups, it could undergo cyclization. For instance, the presence of a suitable electrophilic center elsewhere in the molecule could lead to an intramolecular nucleophilic attack from the sulfur or nitrogen atom of the thioamide, resulting in the formation of a heterocyclic ring. The regioselectivity of such cyclizations would depend on the relative nucleophilicity of the sulfur and nitrogen atoms and the stability of the resulting ring system.

Reaction Pathways Relevant to this compound Functionality

Mechanism of Action as a Nucleophile in Organic Synthesis

The thioamide functional group in this compound possesses nucleophilic character at both the sulfur and nitrogen atoms. The lone pair of electrons on the nitrogen atom is delocalized into the C=S π-system, which reduces its nucleophilicity but does not eliminate it entirely. The sulfur atom, being larger and more polarizable than oxygen, is generally a soft nucleophile.

The nucleophilicity of the thioamide can be exploited in various organic transformations. For instance, thioamides can be S-alkylated with alkyl halides. This reaction typically occurs at the sulfur atom due to its higher nucleophilicity in this context. The resulting thioiminium salt is an electrophilic species that can undergo further reactions.

In the context of the aldol reaction discussed earlier, the deprotonated α-carbon of the thioamide acts as a carbon nucleophile. The formation of this nucleophile is a key step that initiates the carbon-carbon bond formation. The specific conditions, such as the base used for deprotonation, can influence the reactivity and selectivity of the nucleophilic attack.

Table 2: Nucleophilic Sites of a Thioamide

| Nucleophilic Site | Description | Potential Reactions for this compound |

| Sulfur Atom | A soft nucleophile due to its size and polarizability. | S-alkylation with alkyl halides. |

| Nitrogen Atom | Nucleophilicity is reduced by resonance but can still participate in reactions. | N-acylation or N-alkylation under certain conditions. |

| α-Carbon | Can be deprotonated to form a nucleophilic thioenolate. | Aldol-type reactions with carbonyl compounds. |

Insights from Derivatization Reactions of this compound

While specific studies on the derivatization of this compound are not extensively documented, its reactivity can be inferred from the well-established chemical behavior of the thioamide functional group. Thioamides are versatile intermediates in organic synthesis due to their enhanced reactivity compared to their amide counterparts. nih.gov The presence of the sulfur atom makes the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom itself a target for electrophiles. These characteristics allow for a variety of derivatization reactions, leading to the formation of diverse molecular structures.

Key transformations of the thioamide group in this compound would likely include conversion to other functional groups such as amides, nitriles, and amidines, as well as its use as a building block for the synthesis of heterocyclic compounds.

Conversion to Amides:

The transformation of a thioamide to its corresponding amide, a desulfurization process, is a fundamental reaction. thieme-connect.com This can be achieved using various reagents that facilitate the replacement of the sulfur atom with an oxygen atom. While some methods employ heavy metal reagents or harsh conditions, newer protocols have been developed that are milder and more efficient. thieme-connect.com For instance, a practical method for this conversion involves the use of tetrabutylammonium (B224687) bromide (Bu4NBr) in a mixed solvent system. thieme-connect.com

Table 1: Representative Conditions for the Conversion of Thioamides to Amides

| Reagent | Solvent | Temperature (°C) | Additional Notes |

|---|

Conversion to Nitriles:

The dehydration of primary thioamides to form nitriles is another significant derivatization reaction. This transformation involves the elimination of a molecule of hydrogen sulfide. A simple and effective method for the dehydrosulfurization of thioamides utilizes iodine (I2) in the presence of triethylamine (B128534) under aerobic conditions at room temperature. nih.gov This method is applicable to a wide range of thioamides, including those with alkyl groups like this compound, and generally provides good to excellent yields of the corresponding nitriles. nih.govacs.org

Table 2: General Method for the Synthesis of Nitriles from Thioamides

| Reagent | Base | Conditions | Outcome |

|---|

Synthesis of Heterocycles:

Thioamides are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, most notably thiazoles. pharmaguideline.comwikipedia.orgrsc.org The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method that involves the reaction of a thioamide with an α-haloketone. wikipedia.orgsynarchive.comyoutube.com In the context of this compound, reaction with an appropriate α-haloketone would lead to the formation of a substituted thiazole. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, which is followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Table 3: Hantzsch Thiazole Synthesis from a Thioamide

| Reactant 1 | Reactant 2 | Product | Key Reaction Steps |

|---|

S-Alkylation and Conversion to Amidines:

The sulfur atom in the thioamide group is nucleophilic and can be readily alkylated by electrophiles such as alkyl halides. This S-alkylation reaction forms a thioimidate salt, which is a reactive intermediate. These salts can then be further transformed. For example, treatment of a thioamide with a silver(I) salt in the presence of an amine can lead to the formation of an amidine. nih.gov This reaction proceeds through the activation of the thioamide by the silver ion, facilitating the displacement of sulfur by the amine.

Table 4: Representative Transformation of a Thioamide to an Amidine

| Activating Agent | Nucleophile | Product |

|---|

Transamidation Reactions:

Direct transamidation of thioamides, the conversion of one thioamide into another by reaction with an amine, has been a challenging transformation. However, recent methods have been developed that allow for this process through the activation of the N-C(S) bond. nih.govrsc.org This is often achieved by activating the thioamide nitrogen with a group like a tert-butoxycarbonyl (Boc) group, which destabilizes the thioamide bond and makes it more susceptible to nucleophilic attack by an incoming amine. nih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylthiazole |

| Chloroacetaldehyde |

| Thioformamide (B92385) |

| α-Aminonitriles |

| Dithioacids |

| Carbon disulfide |

| Carbon oxysulfide |

| Isothiocyanate |

| *-thiocyanic ketones |

| Thioacetamide |

| Chloroacetone |

| Cysteine |

| Thiamine |

| Dehydroglycine |

| Benzothiazoles |

| Epothilone |

| Luciferin |

| Thifluzamide |

| Tricyclazole |

| Thiabendazole |

| Meloxicam |

| Algol Yellow 8 |

| Algol Yellow GC |

| Indanthren Rubine B |

| Indanthren Blue CLG |

| Indanthren Blue CLB |

Computational and Theoretical Characterization of 3 Methylpentanethioamide and Thioamide Analogues

Quantum Chemical Methodologies Applied to Thioamide Systems

The computational investigation of thioamides leverages a range of powerful quantum chemical methods to predict and explain their properties, from geometric parameters to spectroscopic behavior and reactivity. These methodologies can be broadly categorized into Density Functional Theory (DFT), ab initio and post-Hartree-Fock approaches, and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying thioamides due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic structures.

In the context of thioamides, DFT calculations have been instrumental in understanding their reactivity and the nature of their chemical bonds. For instance, DFT has been employed to study the local reactivity of acetamide (B32628) derivatives, which share the amide/thioamide functional group, to understand their potential as anti-HIV drugs by analyzing Fukui functions. nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. Common combinations include the B3LYP functional with basis sets like 6-31G(d) or the more extensive aug-cc-pVTZ. mdpi.com

DFT calculations are also pivotal in determining global and local reactivity descriptors. These descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. nih.govnih.gov For example, a higher electrophilicity index suggests a greater capacity of a molecule to accept electrons. researchgate.netresearchgate.net

Table 1: Representative Global Reactivity Descriptors for a Thioamide Analog (Thioacetamide) Calculated using DFT

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.5 |

| Chemical Hardness (η) | 5.5 |

| Electrophilicity Index (ω) | 1.11 |

Note: These are representative values for a simple thioamide and can vary with the specific molecule and computational level of theory.

Ab Initio Methods and Post-Hartree-Fock Approaches

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy for studying thioamide systems. These methods include the Hartree-Fock (HF) method and more sophisticated post-Hartree-Fock approaches like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

A notable application of ab initio calculations in the study of thioamides is the investigation of conformational stability. For instance, ab initio methods have been used to explore the conformational landscape of model macrocycle tetraamides, revealing the subtle interplay of hydrogen bonding and other weak interactions in determining the most stable conformers. researchgate.net

Furthermore, high-level ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are employed to study the excited electronic states of thioamides. These calculations are crucial for understanding the photophysics and photochemistry of these molecules, including processes like excited-state proton transfer. nih.govacs.org For thioacetamide, CASSCF calculations have been used to map out the potential energy surfaces of its lower-lying excited states and identify key features like conical intersections, which govern the pathways of photochemical reactions. nih.govacs.org

Molecular Dynamics Simulations for Thioamide Systems

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of thioamide-containing systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions.

MD simulations are particularly useful for understanding the behavior of thioamides in biological contexts, such as when incorporated into peptides. These simulations can help to understand how the substitution of an amide with a thioamide affects the structure, dynamics, and interactions of peptides and proteins. arxiv.org

Electronic Structure and Bonding Analysis

A deep understanding of the electronic structure and bonding within thioamides is essential for rationalizing their chemical and physical properties. Computational methods provide invaluable tools for this purpose, with Natural Bond Orbital (NBO) analysis being a particularly powerful technique.

Natural Bond Orbital (NBO) Analysis of n(N) → π*(C=S) Delocalization

Natural Bond Orbital (NBO) analysis is a method used to analyze the delocalization of electron density within a molecule, providing a quantitative picture of bonding and lone pair interactions. rsc.orgnih.gov A key feature of the thioamide group is the delocalization of the nitrogen lone pair (n(N)) into the antibonding π* orbital of the C=S bond. This n(N) → π*(C=S) interaction is crucial in determining the geometry and rotational barrier of the C-N bond.

NBO analysis quantifies the strength of this interaction through the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization. This delocalization contributes to the partial double-bond character of the C-N bond, leading to a higher rotational barrier compared to a typical C-N single bond.

Table 2: Representative NBO Analysis Data for a Thioamide Analog showing n(N) → π(C=S) Interaction*

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (1) C-S | 50.8 |

Note: This is a representative value for a simple thioamide. The actual value will depend on the specific molecule and the level of theory used.

Evaluation of Electrophilicity and Orbital Interactions

The electrophilicity of a molecule is a measure of its ability to accept electrons and is a key determinant of its reactivity in polar reactions. As mentioned earlier, the electrophilicity index (ω) can be calculated using DFT. nih.govresearchgate.net A higher electrophilicity index indicates a more electrophilic species.

The interactions between the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical in determining a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap generally implies lower reactivity.

In thioamides, the sulfur atom, being more polarizable than oxygen, influences the energies of the frontier orbitals. The lone pairs on the sulfur atom can contribute to the HOMO, making thioamides susceptible to electrophilic attack at the sulfur. The C=S π* orbital is typically the LUMO, making the carbon atom a site for nucleophilic attack.

Computational studies on model systems have shown that the n → π* interaction between a donor atom (like the nitrogen in the thioamide group) and an acceptor π* orbital is a significant non-covalent interaction that can influence molecular conformation and stability. semanticscholar.orgharvard.edu The strength of this interaction is dependent on the nature of both the donor and the acceptor.

Computational Insights into C=S Bond Characteristics

The substitution of oxygen with sulfur in the amide group to form a thioamide introduces significant changes to the molecule's electronic structure and geometry, particularly concerning the C=S bond. Computational studies reveal that the thioamide C=S bond is considerably longer than the C=O bond in corresponding amides, with typical lengths of approximately 1.71 Å for the C=S bond compared to 1.23 Å for the C=O bond nih.gov. This elongation is a direct consequence of the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å) nih.gov.

The nature of the C=S bond is also influenced by its environment. For instance, computational models using implicit solvents show that as the dielectric constant of the solvent increases, the C=S bond tends to lengthen nih.gov. This is attributed to the stabilization of the zwitterionic resonance form of the thioamide in more polar environments nih.gov. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, indicate that the π* (antibonding) orbital of a thioamide's C=S bond is lower in energy than that of an amide's C=O bond nih.gov. This lower energy gap facilitates stronger electronic interactions, such as n→π* orbital interactions, between adjacent thioamide groups nih.gov. Furthermore, studies on thiadiazole derivatives using Mayer bond order calculations suggest that the C=S bond order is intermediate between a single and a double bond, reflecting the contribution of resonance structures mdpi.com.

| Property | Thioamide (C=S) | Amide (C=O) | Source(s) |

| Bond Length | ~1.71 Å | ~1.23 Å | nih.gov |

| Chalcogen van der Waals Radius | 1.85 Å (Sulfur) | 1.40 Å (Oxygen) | nih.gov |

| π Orbital Energy* | Lower | Higher | nih.gov |

| Effect of Polar Solvent | Bond Lengthening | - | nih.gov |

Conformational Landscape and Energetics of Thioamide Derivatives

The conformational preferences of thioamides are governed by a complex interplay of steric, electronic, and environmental factors. The replacement of a carbonyl oxygen with a larger sulfur atom and the altered electronic properties of the thioamide group significantly impact the stability of various conformations.

Thioamides exhibit a higher rotational barrier around the C-N bond compared to amides, with an energy difference of approximately 5 kcal/mol nih.gov. This increased barrier reduces the conformational flexibility and makes the amino group more conformationally rigid nih.gov. The preference for cis versus trans conformations is heavily influenced by steric hindrance. Computational studies using DFT have shown that introducing bulky substituents on the carbon and nitrogen atoms can overcome the typical preference for the cis conformation, leading to a more stable trans isomer rsc.org. For example, replacing a phenyl group with a tert-butyl group can shift the stability in favor of the trans isomer by 6.2 kcal/mol for a thioamide and 8.3 kcal/mol for an amide rsc.org. While the core thioamide group prefers planarity, non-planar distortions, described by Winkler-Dunitz parameters, can occur due to steric repulsion rsc.org.

The conformational landscape of thioamides is significantly shaped by electronic and orbital interactions. A key factor is the n→π* interaction, where the lone pair (n) of one sulfur or oxygen atom donates electron density to the antibonding orbital (π) of an adjacent thiocarbonyl or carbonyl group. Computational analyses reveal that the n→π interaction between two thioamides is about three times stronger than between two oxoamides nih.gov. This enhanced interaction stems from a smaller energy gap between the donor and acceptor orbitals in thioamides, leading to more effective orbital mixing and an interaction energy of up to 0.88 kcal/mol nih.gov. This strong orbital interaction can induce pyramidalization of the acceptor thiocarbonyl group nih.gov.

Electrostatic effects also play a crucial role. The enhanced hydrogen-bond donor capability of thioamides, for example, is explained by a greater flow of electron density from the nitrogen lone pair to the lower-lying π* C=S orbital, rather than by simple electronegativity arguments researchgate.net. Steric effects, arising from the bulkier sulfur atom, can also lead to increased rigidity in certain secondary structures, such as α-helices in thiopeptides nih.gov.

Hydrogen Bonding Properties and Interactions

The substitution of oxygen for sulfur significantly alters the hydrogen bonding characteristics of the amide group, making thioamides stronger hydrogen bond donors but generally weaker acceptors.

Computational studies consistently predict that the N-H group of a thioamide is a stronger hydrogen bond donor than its amide counterpart. Early computational models suggested thioamides could be up to 2 kcal/mol stronger as donors nih.gov. More recent calculations have refined this, predicting an enhancement of 1.0 to 1.5 kcal/mol nih.gov. DFT calculations at the B3LYP/6-311++G(2d,2p) level quantified the average strength of a SCN−H···OC hydrogen bond to be -7.3 ± 0.4 kcal/mol, which is significantly stronger than the OCN−H···OC bond in amides at -6.1 ± 0.3 kcal/mol researchgate.net. This increased donor strength is attributed to the greater acidity of the thioamide N-H proton nih.gov.

Conversely, the sulfur atom in a thioamide is generally considered a weaker hydrogen bond acceptor than the oxygen in an amide researchgate.netnih.gov. Gas-phase calculations estimate thioamides to be about 0.4 kcal/mol weaker as acceptors nih.gov. However, the acceptor strength is highly dependent on the geometry of the interaction and the polarity of the environment. Intriguingly, computational models predict that in more polar environments, thioamides can become stronger hydrogen bond acceptors than amides by up to 0.3 kcal/mol nih.gov. Furthermore, the acceptor ability of the thioamide sulfur is strongest when the hydrogen bond donor approaches at an angle between 90° and 100° relative to the C=S bond axis, a preference not typically seen with amides nih.govchemrxiv.org. This unusual directionality is explained by the electronic structure of sulfur, which does not hybridize its atomic orbitals in the same way as oxygen, resulting in a distinct region of electron density available for hydrogen bonding nih.gov.

| Interaction Type | Calculated Interaction Energy (Gas Phase) | Calculated Interaction Energy (Implicit Water) | Source(s) |

| Thioamide as H-bond Donor | ~1.5 kcal/mol stronger than amide | ~1.0 kcal/mol stronger than amide | nih.gov |

| Thioamide as H-bond Acceptor | ~0.4 kcal/mol weaker than amide | Up to 0.3 kcal/mol stronger than amide | nih.gov |

| SCN−H···OC H-bond Strength | -7.3 ± 0.4 kcal/mol | - | researchgate.net |

| OCN−H···OC H-bond Strength | -6.1 ± 0.3 kcal/mol | - | researchgate.net |

Computational Studies of Thioamide Hydrogen Bonding in Peptide Models

The incorporation of thioamides into peptide backbones serves as a subtle yet powerful probe to study noncovalent interactions within protein structures. nih.govacs.org Computational studies on peptide models have been instrumental in understanding the structural and energetic consequences of this substitution. However, early computational assessments often overlooked the geometric constraints imposed by folded peptide secondary structures and tended to overestimate interaction energies by using gas-phase calculations. nih.govnih.gov

To create more accurate and biologically relevant models, recent studies have utilized molecules like N-methylacetamide as a minimal representation of a polypeptide backbone amide involved in hydrogen bonding. nih.gov These investigations have systematically explored the hydrogen-bonding properties of thioamides within the context of folded peptide structures and solvent effects. nih.gov The findings suggest that thioamides enhance the hydrogen bond donor strength by approximately 1.0 to 1.5 kcal/mol. nih.gov

Mechanistic Elucidation through Computational Chemistry

Computational chemistry offers indispensable methods for mapping out the intricate details of chemical reactions, providing a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone.

Potential Energy Surface (PES) Analysis of Thioamide Reactions

The potential energy surface (PES) is a foundational concept in computational chemistry, representing the relationship between the energy of a molecular system and its geometric structure. youtube.com By mapping this surface, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and the transition states that connect them, which are located at saddle points. researchgate.net Analyzing the PES provides a detailed picture of the reaction pathway and the energy changes that occur throughout the transformation. researchgate.net

A significant application of PES analysis has been in elucidating the formation mechanisms of simple thioamides, like thioformamide (B92385) and thiourea (B124793), in the conditions of the interstellar medium (ISM). frontiersin.orgfrontiersin.orgnih.gov Using ab initio and density functional theory (DFT) calculations, researchers have mapped the PES for the gas-phase reactions of basic interstellar precursors. frontiersin.orgnih.gov These studies revealed that the formation of thioamides is significantly more favorable than their amide counterparts under these conditions, primarily due to lower activation energy barriers. frontiersin.orgfrontiersin.orgnih.gov For instance, the PES for the formation of thioformamide and thiourea shows reaction pathways with energy barriers of less than 5 kcal/mol, making them plausible in cold ISM environments. frontiersin.orgfrontiersin.org This contrasts with the higher barriers calculated for the formation of formamide (B127407) and urea. frontiersin.org

Prediction of Activation Energies and Reaction Paths

A key outcome of PES analysis is the prediction of activation energies and the most likely reaction paths. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a chemical reaction. Computational methods like DFT are employed to accurately calculate the energies of all species along a proposed reaction coordinate. nih.gov

In the study of thioamide formation, these calculations have been used to predict specific, low-energy pathways. frontiersin.orgnih.gov For example, the reaction pathways for producing thioformamide (NH₂CSH) and thiourea (NH₂CSNH₂) were computationally mapped, including the identification of intermediate species and transition states. frontiersin.orgnih.gov The rate constants for barrierless reactions were determined using advanced statistical rate theories, such as microcanonical variational transition state theory (µVTST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, to understand the reaction kinetics. frontiersin.orgnih.gov These theoretical predictions are crucial for identifying potential new molecules, including thioamides and their radical intermediates, that could be detected in interstellar space. frontiersin.orgfrontiersin.org

Application of Machine Learning in Thioamide Computational Chemistry

The intersection of machine learning (ML) and computational chemistry is a rapidly advancing field that promises to revolutionize the discovery and design of molecules and materials. nih.gov ML algorithms can dramatically accelerate computational simulations and enhance the predictive power of theoretical models. uic.eduelectropages.com

In the context of thioamide chemistry, ML is poised to address key challenges. One of the primary goals is to develop robust ML models that can accurately predict the structural impact of incorporating a thioamide into a specific position within a peptide or protein. nih.gov Researchers aim to use extensive datasets gathered from experimental techniques and computational models of thioamide-containing peptides to train these ML algorithms. nih.gov Such predictive tools would enable the rational design of peptides with desired structural and functional properties by strategically placing thioamide substitutions. nih.gov

More broadly, ML techniques are being integrated into computational chemistry workflows to predict a wide range of chemical properties and phenomena. electropages.com Various ML approaches, including Random Forests, Neural Networks (NN), and Graph Neural Networks (GNN), are being applied to predict reaction yields and outcomes with increasing accuracy. nd.edu For fundamental properties like activation energies, ML models are being developed that can provide rapid and accurate predictions, bypassing the need for costly electronic structure calculations for every new reaction. chemrxiv.org These advancements are paving the way for high-throughput computational screening and a deeper, data-driven understanding of the chemical space occupied by thioamides and their analogues. uic.edu

Coordination Chemistry of Thioamides and Potential for 3 Methylpentanethioamide

Thioamides as Ligands in Coordination Compounds

Thioamides are recognized for their multifaceted role as ligands in the formation of coordination compounds. nih.gov Their reactivity stems from the presence of both nucleophilic and electrophilic centers, allowing for a variety of transformations and making them active participants in complex formation reactions. nih.gov The affinity of the sulfur atom for certain metals has been a key driver in the development of new coordination complexes. nih.govmdpi.com

Donor Atoms and Binding Modes (Sulfur, Nitrogen)

The coordination versatility of thioamides is rooted in the presence of two potential donor atoms: the "soft" sulfur atom of the thiocarbonyl group and the "hard" nitrogen atom of the amino group. proquest.com This dual-donor capability allows thioamides to exhibit a range of binding modes, including monodentate, bidentate, and bridging coordination. In their monodentate mode, they typically bind through the sulfur atom. When acting as bidentate ligands, they can chelate to a metal center using both the sulfur and nitrogen atoms, a common mode for heterocyclic thioamides. proquest.comnih.gov The specific binding mode adopted is influenced by several factors, including the nature of the metal ion, the substituents on the thioamide, and the reaction conditions.

The thioamide group can exist in tautomeric forms, the thione form (-C(=S)-NH-) and the thiol form (-C(SH)=N-). The predominance of one form over the other is influenced by factors such as pH and the solvent. acs.org The thione form typically coordinates as a neutral or monoanionic ligand, while the thiol form can act as a dianionic ligand. acs.org This tautomerism further expands the diversity of coordination complexes that can be formed.

Metal-Ligand Bonding Characteristics in Thioamide Complexes

The nature of the metal-ligand bond in thioamide complexes is a subject of considerable interest. The bonding can range from predominantly covalent to ionic, depending on the metal and the ligand. nih.gov In complexes with transition metals, there is often a significant degree of covalent character in the metal-sulfur bond. nih.gov

The tautomeric form of the thioamide ligand has been shown to influence the stereochemistry of the resulting coordination polyhedra. For instance, the thionic form tends to promote a trans-arrangement of thiourea (B124793) ligands in square-planar complexes of 3d and 4d metals, whereas the thiol form favors a cis-arrangement. acs.org Furthermore, for metals like Cu(II) and Ni(II) that can exhibit variable coordination geometries, the thione tautomer has been observed to lead to the formation of octahedral complexes, while the thiol form favors square-planar geometries. acs.org This effect is attributed to the formation of a conjugated system of double bonds within the ligand molecule. acs.org

Synthesis and Characterization of Thioamide Coordination Complexes

The synthesis of thioamide coordination complexes is typically achieved by reacting a suitable metal salt with the thioamide ligand in an appropriate solvent. researchgate.net The stoichiometry of the reactants and the reaction conditions can be varied to target specific complex formations. researchgate.net

Formation of Adducts with Halogens (e.g., Diiodine)

A notable aspect of thioamide chemistry is their ability to form charge-transfer (CT) adducts with halogens, particularly diiodine (I₂). These reactions can lead to the formation of complexes with "spoke" or "extended spoke" structures, where the sulfur atom of the thioamide acts as a donor to one or two iodine molecules, respectively. nih.gov The interaction involves a charge transfer from the sulfur donor to the diiodine acceptor. nih.gov

The reaction between a thioamide and diiodine can also lead to the formation of ionic iodonium (B1229267) salts. nih.gov For instance, the reaction of N-methylbenzothiazole-2-thione with diiodine can produce a charge-transfer complex, [(NMBZT)·I₂], or in the presence of FeCl₃, an ionic complex, {[(NMBZT)₂I]⁺[FeCl₄]⁻}. nih.gov The formation of either a neutral charge-transfer complex or an ionic species can be influenced by the reaction conditions and the specific thioamide used. nih.gov

| Thioamide Ligand | Reactant | Molar Ratio (L:I₂) | Product Formula | Structure Type | Reference |

| Benzothiazole-2-thione (BZT) | I₂ | 1:1 | [(BZT)I₂] | Spoke | nih.gov |

| Benzothiazole-2-thione (BZT) | I₂ | 1:2 | [(BZT)I₂I₂] | Extended Spoke | nih.gov |

| Benzimidazole-2-thione (BZIM) | I₂ | 1:2 | [(BZIM)I₂I₂H₂O] | Extended Spoke | nih.gov |

| Thiazolidine-2-thione (TZD) | I₂ | - | [{(TZD)₂I⁺}·I⁻₃ · 2I₂] | Iodonium Salt | nih.gov |

| N-Methylbenzothiazole-2-thione (NMBZT) | I₂ | 1:1 | [(NMBZT)·I₂] | Charge-Transfer | nih.gov |

Spectroscopic and Structural Characterization of Coordination Compounds

A combination of spectroscopic and structural techniques is employed to fully characterize thioamide coordination complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thioamide ligand. The thioamide group gives rise to several characteristic vibrational bands. Upon coordination to a metal, shifts in the positions and changes in the intensities of these bands are observed. For example, a decrease in the frequency of the ν(C=S) band is often indicative of coordination through the sulfur atom. researchgate.net The four main thioamide absorption bands are typically found in the regions of 1570 cm⁻¹, 1350 cm⁻¹, 1210 cm⁻¹, and 550 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the thioamide to the metal center. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the complexes, which can provide insights into their geometry and the nature of the metal-ligand bonding. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy has proven useful in characterizing the adducts of thioamides with diiodine, helping to distinguish between charge-transfer and ionic structures. rsc.org

| Spectroscopic Technique | Key Observables in Thioamide Complexes | Reference |

| Infrared (IR) | Shift in ν(C=S) and other thioamide bands upon coordination. | researchgate.net |

| NMR (¹H, ¹³C) | Changes in chemical shifts of ligand protons and carbons near the metal center. | mdpi.com |

| UV-Visible | Electronic transitions providing information on geometry and bonding. | researchgate.net |

| FT-Raman | Characterization of thioamide-diiodine adducts. | rsc.org |

Structural Characterization:

Theoretical Studies in Thioamide Coordination Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for gaining a deeper understanding of the electronic structure, bonding, and reactivity of thioamide coordination complexes. nih.gov DFT studies can be used to:

Optimize Geometries: Calculate the most stable structures of the complexes, which can then be compared with experimental data from X-ray crystallography. nih.gov

Analyze Metal-Ligand Bonding: Investigate the nature of the metal-ligand bond, including the contributions of covalent and electrostatic interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the type of interaction (e.g., noncovalent, partly covalent). nih.gov

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which can aid in the interpretation of experimental spectra. researchgate.net

Elucidate Reaction Mechanisms: Explore the pathways of reactions involving thioamide complexes, providing insights into their catalytic activity or formation mechanisms.

For instance, DFT calculations have been employed to study the chelation of first-row transition metals by thioamide-containing ligands, providing insights into the coordination abilities and the impact of metal chelation on the properties of the ligand. nih.gov Such theoretical studies complement experimental findings and provide a more complete picture of the coordination chemistry of thioamides.

Implications for 3-Methylpentanethioamide as a Ligand (Hypothetical Exploration)

The unique structural and electronic properties of thioamides make them fascinating ligands. nih.gov The presence of both a soft sulfur donor and a harder nitrogen donor atom allows for diverse coordination behaviors. springerprofessional.de A hypothetical exploration of this compound as a ligand suggests its potential to form a variety of coordination complexes, with its behavior being influenced by its specific structural features.

Structural and Electronic Considerations:

This compound possesses a thioamide functional group (-C(S)NH2) attached to a 3-methylpentyl backbone. The key features influencing its potential as a ligand include:

The Thioamide Group: This group is the primary site for metal coordination. The presence of lone pairs on both the sulfur and nitrogen atoms allows for multiple modes of binding.

The 3-Methylpentyl Group: This non-polar alkyl group is expected to influence the steric and electronic properties of the ligand.

Potential Coordination Modes:

Based on the known coordination chemistry of thioamides, this compound could hypothetically adopt several coordination modes:

Monodentate S-coordination: As a soft donor, the sulfur atom is expected to coordinate readily to soft metal ions. This is a common coordination mode for simple thioamides.

Bidentate N,S-chelation: The thioamide group can form a stable five-membered chelate ring by coordinating through both the nitrogen and sulfur atoms. nih.gov This mode of coordination often enhances the stability of the resulting complex.

Bridging Coordination: The thioamide ligand could bridge two metal centers, with the sulfur atom coordinating to both.

The preference for a particular coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. ucj.org.ua

Interactive Data Table: Potential Coordination Parameters of this compound

| Parameter | Hypothetical Value/Characteristic | Rationale |

| Coordination Number | 2, 4, 6 | Dependent on the metal center and other ligands. |

| Preferred Metal Ions | Soft metals (e.g., Ag(I), Pd(II), Pt(II)) | Based on the soft nature of the sulfur donor. |

| Potential Geometry | Linear, square planar, octahedral | Determined by the coordination number and metal ion. |

| Ligand Field Strength | Moderate | Thioamides are generally considered moderate field ligands. |

Hypothetical Reactivity and Properties of Metal Complexes:

The coordination of this compound to a metal center is expected to alter its chemical reactivity and physical properties. For instance, the C=S bond length is likely to increase upon coordination, reflecting a weakening of the bond. rsc.org The acidity of the N-H protons is also expected to increase, facilitating deprotonation and the formation of anionic ligands. acs.org

The 3-methylpentyl group, being sterically bulky, could influence the geometry of the resulting complexes and their solubility in non-polar solvents. This alkyl group might also play a role in the crystal packing of the solid-state structures of the metal complexes.

Potential Applications:

Drawing parallels with known thioamide complexes, hypothetical applications for this compound-metal complexes could include:

Catalysis: The complexes could potentially catalyze various organic reactions, such as cross-coupling reactions. springerprofessional.deacs.org

Materials Science: The unique electronic properties of the thioamide moiety could be harnessed in the development of novel materials with interesting optical or electronic properties. springerprofessional.de

Bioinorganic Chemistry: Given that some thioamide-containing compounds exhibit biological activity, their metal complexes could be explored for medicinal applications. nih.gov

Further experimental and computational studies would be necessary to validate these hypothetical explorations and fully elucidate the coordination chemistry of this compound.

Advanced Applications of 3 Methylpentanethioamide in Contemporary Chemical Research

Role as a Synthetic Intermediate and Building Block

Thioamides, such as 3-methylpentanethioamide, are versatile building blocks in organic synthesis due to the unique reactivity of the thiocarbonyl group. They serve as valuable precursors for the construction of more complex molecular architectures, including intricate organic scaffolds and various heterocyclic systems.

Integration into Complex Organic Scaffolds

The thioamide moiety can be strategically incorporated into molecules and later transformed, making it a useful linchpin in the synthesis of complex organic structures, including natural products. The altered reactivity of the C=S bond compared to the C=O bond allows for selective chemical manipulations. For instance, thioamides are more reactive towards certain nucleophiles and can participate in unique cyclization reactions that are not as readily achieved with their amide counterparts. While specific examples detailing the integration of this compound into large, complex scaffolds are not prevalent in the literature, the principles of thioamide chemistry suggest its potential in this area. The thioamide group can be found in several naturally occurring compounds, highlighting its role in the construction of intricate molecular frameworks by nature. nih.govnih.govchemrxiv.org

Table 1: Examples of Naturally Occurring Thioamide-Containing Compounds

| Compound Name | Source Organism | Noteworthy Structural Feature |

|---|---|---|

| Closthioamide (B12422212) | Clostridium cellulolyticum | Polythioamide structure with potent antibiotic activity. chemrxiv.org |

| Thioviridamide | Ribosomally synthesized | Unique post-translational thioamide modification in a peptide. nih.gov |

Precursor for Sulfur-Containing Heterocycles (e.g., Thiadiazoles)

One of the most significant applications of thioamides in synthetic chemistry is their use as precursors for sulfur-containing heterocycles. These structural motifs are present in a vast number of pharmaceutically active compounds. This compound, as a primary thioamide, can undergo oxidative cyclization to form 1,2,4-thiadiazoles or react with various reagents to yield other heterocyclic systems like thiazoles.

The synthesis of 1,3,4-thiadiazoles, for example, can be achieved through the reaction of thioamides with hydrazonoyl halides in the presence of a base. nih.gov Another common method involves the reaction of thioamides with α-halocarbonyl compounds to produce thiazoles, a reaction known as the Hantzsch synthesis. youtube.com The general conditions for these transformations are often mild and tolerate a range of functional groups, making thioamides valuable synthons.

Table 2: General Reaction Conditions for Heterocycle Synthesis from Thioamides

| Heterocycle | Reactant(s) | General Conditions |

|---|---|---|

| 1,3,4-Thiadiazole | Hydrazonoyl halides | Base (e.g., triethylamine), solvent (e.g., ethanol), room temperature. nih.gov |

| Thiazole (B1198619) | α-Halo carbonyl compounds | Base, solvent (e.g., ethanol), often with heating. youtube.com |

Functional Probes and Modifications in Biological Systems

The substitution of an amide bond with a thioamide can have profound effects on the biological properties of peptides and proteins. This single-atom substitution provides a powerful tool for chemical biologists to probe and modulate biological systems.

Thioamide-Modified Peptides for Conformational and Proteolytic Studies

Incorporating a thioamide bond into a peptide backbone at a specific site can significantly alter its conformational preferences and susceptibility to enzymatic degradation. The longer C=S bond length (approximately 1.71 Å) compared to the C=O bond (around 1.23 Å) can induce local changes in the peptide backbone geometry. nih.gov This modification can be used to study the relationship between peptide conformation and biological activity.

Furthermore, thioamide-containing peptides often exhibit enhanced stability towards proteolysis. rsc.orgacs.org Proteases, enzymes that cleave amide bonds, often show reduced activity towards the corresponding thioamide linkage. This increased stability is attributed to both steric and electronic differences between the amide and thioamide groups. For example, a single thioamide substitution near the cleavage site of glucagon-like peptide-1 (GLP-1) was shown to increase its stability against dipeptidyl peptidase-4 (DPP-4) by up to 750-fold. acs.orgnih.govnih.gov

Table 3: Proteolytic Stability of Thioamide-Modified Peptides

| Peptide | Protease | Thioamide Position | Increase in Stability |

|---|---|---|---|

| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase-4 (DPP-4) | Near scissile bond | Up to 750-fold acs.orgnih.govnih.gov |

| Gastric inhibitory polypeptide (GIP) | Dipeptidyl peptidase-4 (DPP-4) | Near scissile bond | Significant increase nih.gov |

Exploration in Enzyme Activity Modulation

The unique properties of the thioamide group can be exploited to design potent and selective enzyme inhibitors. The replacement of an amide with a thioamide in a substrate analog can lead to tighter binding to the enzyme's active site or can render the bond resistant to cleavage, thereby acting as a competitive inhibitor.

For instance, thioamide-containing peptides have been designed as inhibitors of cysteine proteases like cathepsin L. rsc.org By systematically replacing amide bonds with thioamides in a known substrate, researchers can identify positions where the modification leads to potent and selective inhibition. In some cases, these thioamide-based inhibitors have shown mixed-type inhibition, suggesting complex interactions with the enzyme. nih.gov

Derivatives of this compound in Chemical Biology and Drug Discovery Research

While this compound itself is not a prominent therapeutic agent, the thioamide functional group is a key component in a variety of compounds explored in chemical biology and drug discovery. The thioamide often serves as a bioisostere for the amide bond, a strategy used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. tandfonline.comnih.gov

Thioamide-containing molecules have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. tandfonline.com The introduction of a thioamide can enhance a compound's potency, improve its metabolic stability, or alter its target selectivity. For example, in the development of inhibitors for histone lysine (B10760008) methyltransferase ASH1L, the thioamide-containing compounds demonstrated significantly higher potency compared to their amide analogs. tandfonline.com

Table 4: Examples of Thioamide-Containing Compounds in Drug Discovery Research

| Compound Class | Therapeutic Target/Application | Key Finding |

|---|---|---|

| Piperazine N-thioamide derivatives | Pancreatic cancer | Potent antiproliferative activity with IC50 values in the sub-micromolar range. nih.gov |

| N-pyrazoline thioamide analogs | EGFR inhibitors | Potent inhibition of EGFR with IC50 values in the nanomolar range. nih.gov |

| Thioamide-based peptides | Cysteine protease (Cathepsin L) inhibitors | Conversion of good substrates into sub-micromolar inhibitors. rsc.org |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| Thiadiazoles |

| Thiazoles |

| Closthioamide |

| Thioviridamide |

| Cycasthioamide |

| Glucagon-like peptide-1 (GLP-1) |

| Gastric inhibitory polypeptide (GIP) |

Quorum Sensing Inhibitors Derived from this compound

Bacteria utilize a cell-to-cell communication mechanism known as quorum sensing (QS) to coordinate collective behaviors, such as biofilm formation and the production of virulence factors. google.commdpi.com This signaling is mediated by small molecules called autoinducers. In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, N-acyl-homoserine lactones (AHLs) serve as key autoinducers. google.comresearchgate.net The QS systems in P. aeruginosa, primarily the las and rhl systems, are critical for its pathogenicity and are regulated by transcriptional regulator proteins like LasR and RhlR. google.com

Interrupting the QS pathway is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. Amide and thioamide derivatives are being investigated as quorum sensing inhibitors (QSIs) because they can mimic the natural AHL signal molecules. nih.gov These synthetic analogs can act as competitive inhibitors, binding to the receptor proteins (e.g., LasR) without activating the downstream signaling cascade. nih.govmdpi.com Research has shown that certain amide derivatives can significantly inhibit the expression of virulence genes and reduce the production of virulence factors regulated by QS systems. nih.gov Molecular docking and other computational studies suggest that these inhibitors bind to key receptor proteins, blocking the natural autoinducers and disrupting the communication network. researchgate.netnih.gov

| QS Component | Function | Potential Inhibition Strategy |

| LasI | Synthase protein for the AHL signal molecule 3-oxo-C12-HSL. researchgate.net | Inhibit enzymatic activity to block signal production. |

| LasR | Transcriptional regulator that binds to 3-oxo-C12-HSL to activate virulence genes. google.comresearchgate.net | Introduce competitive inhibitors (e.g., thioamide analogs) to block the AHL binding site. nih.gov |

| RhlI | Synthase protein for the AHL signal molecule C4-HSL. google.com | Inhibit enzymatic activity. |

| RhlR | Transcriptional regulator that binds to C4-HSL. google.com | Introduce competitive inhibitors to block the AHL binding site. |

Anion Binding Studies with Thioamide Analogs

The selective recognition of anions by synthetic molecular receptors is a significant area of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. nih.gov The design of effective anion receptors relies on creating specific, non-covalent interactions between the host molecule and the guest anion. A variety of functional groups have been incorporated into receptor designs to achieve this, including amides, ureas, pyrroles, and thioamides. nih.gov

The thioamide functional group is particularly useful in this context due to the hydrogen-bonding capabilities of its N-H protons. nih.gov The substitution of oxygen with the more polarizable sulfur atom alters the electronic properties of the C=S bond and the acidity of the adjacent N-H protons compared to an oxoamide. This modification can enhance the strength and directionality of hydrogen bonds formed with anions. For example, structural studies of anion receptors have confirmed that anions can be held within a molecular cavity through hydrogen bonds, such as two N-H⋯Cl⁻ interactions. nih.gov The ability of thioamide analogs to serve as effective hydrogen bond donors makes them valuable components in the construction of sophisticated hosts for anion recognition and sensing. nih.gov

| Functional Group | Primary Interaction with Anions | Key Feature |

| Amide | Hydrogen Bonding (N-H) | Common, well-understood interaction. |

| Thioamide | Hydrogen Bonding (N-H) | Altered electronics from C=S bond can enhance binding strength. nih.gov |

| Urea/Thiourea (B124793) | Hydrogen Bonding (N-H) | Often provides multiple H-bond donors in a pre-organized geometry. |

| Pyrrole | Hydrogen Bonding (N-H) | Aromatic N-H group used in many macrocyclic receptors. |

| Amine | Electrostatic / Hydrogen Bonding | Can be protonated to form strong electrostatic interactions. nih.gov |

Exploration of Antimicrobial Potential of Thioamide Derivatives, e.g., 2-Amino-2-cyano-4-methylpentanethioamide

The rise of multidrug-resistant bacteria necessitates the exploration of novel chemical scaffolds for new antimicrobial agents. Thioamides represent a class of compounds that have been incorporated into various biologically active molecules, including approved antibiotics like ethionamide. chemrxiv.org Their derivatives are actively being investigated for broader antimicrobial applications.

Derivatives containing the 2-amino-3-cyanopyridine (B104079) scaffold, which shares structural motifs with certain thioamides, have been synthesized and tested for antibacterial activity. researchgate.net Studies on these related compounds have demonstrated activity against both Gram-negative bacteria like E. coli and Gram-positive bacteria such as B. subtilis. researchgate.net The biological activity of such compounds is often attributed to the specific arrangement of functional groups that can interact with biological targets within the bacteria. The exploration of thioamide derivatives like 2-Amino-2-cyano-4-methylpentanethioamide follows this line of research, aiming to identify novel structures with potent antimicrobial effects.

| Compound Class | Example Organism(s) Tested | Observed Activity |

| 2-Amino-3-cyanopyridines | E. coli (Gram-negative), B. subtilis (Gram-positive) | Some derivatives showed substantial antimicrobial effects. researchgate.net |

| Thioamides (general) | Mycobacterium tuberculosis | Ethionamide is a known antituberculosis drug. chemrxiv.org |

| Small Molecule Thioamides | Various bacteria and fungi | Investigated for broad-spectrum antimicrobial properties. nih.gov |

Future Research Directions for this compound

The versatility of the thioamide functional group suggests that this compound and its derivatives hold significant promise for future research. Key areas of focus include the development of more efficient synthetic methodologies, the application of computational chemistry to predict and understand their behavior, and the expansion of their use in new scientific domains.

Novel Synthetic Routes and Catalytic Approaches

The synthesis of thioamides can present challenges, including the potential for side reactions or the need for harsh reagents. nih.gov Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Modern organic synthesis offers powerful tools that could be applied to the synthesis of this compound derivatives. For instance, transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, and organocatalysis are strategies that allow for the construction of complex molecules under mild conditions with high functional group tolerance. Furthermore, developing advanced protecting group strategies, such as the reversible protection of thioamides as thioimidates, can help circumvent common synthetic problems like epimerization and improve yields during complex syntheses. nih.gov

| Synthetic Approach | Description | Potential Advantage for Thioamide Synthesis |

| Traditional Methods | Often involve direct thionation of amides using reagents like Lawesson's reagent. | Established and widely used. |

| Transition-Metal Catalysis | Employs catalysts (e.g., palladium, copper) to form C-C and C-N bonds. | High efficiency, selectivity, and mild reaction conditions. |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids toxic heavy metals, often highly stereoselective. |

| Flow Chemistry | Reactions are performed in continuous-flowing streams. | Improved safety, scalability, and control over reaction parameters. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for accelerating drug discovery and understanding molecular interactions. Future research on this compound will increasingly leverage advanced computational modeling. Techniques like structure-based virtual screening and molecular docking can be used to identify potential biological targets and predict the binding affinity of novel thioamide derivatives. google.comresearchgate.net These in-silico methods allow researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and biological testing, saving significant time and resources. researchgate.net Furthermore, quantum mechanics calculations can elucidate the electronic structure of the thioamide bond, helping to rationalize its reactivity and interactions, and guiding the design of molecules with tailored properties.

| Computational Technique | Application in Thioamide Research |

| Molecular Docking | Predicting the binding mode and affinity of thioamide derivatives to protein targets (e.g., QS receptors). google.comresearchgate.net |

| Virtual Screening | Rapidly screening large compound libraries in-silico to identify potential hits. google.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a thioamide ligand within a protein binding site over time. |

| Quantum Mechanics (QM) Calculations | Investigating the electronic properties, bond characteristics, and reactivity of the thioamide group. chemrxiv.org |

Expanding Scope in Materials Science and Medicinal Chemistry

The unique properties of the thioamide group make it an attractive component for applications beyond its current uses. In medicinal chemistry, thioamides are considered fascinating isosteres of amides. nih.gov Replacing an amide with a thioamide in a biologically active molecule can significantly impact its potency, target interactions, stability towards hydrolysis, and pharmacokinetic profile. chemrxiv.orgnih.gov This strategy will continue to be explored for developing novel therapeutics against a wide range of diseases, including cancer and microbial infections. nih.gov

In materials science, the distinct spectroscopic properties of thioamides open up new possibilities. researchgate.net The C=S bond has different electronic transitions compared to a C=O bond, which can be exploited. Thioamides have been used as unique spectroscopic labels in circular dichroism studies and as fluorescence quenching probes to investigate protein folding and dynamics. nih.govresearchgate.net Future work could focus on incorporating this compound derivatives into polymers or other materials to create novel sensors, responsive materials, or optoelectronic devices.

Q & A

Q. How can this compound be integrated into materials science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.